4-Chloro-3-[(3-chloropropanoyl)amino]benzoic acid
Overview
Description
4-Chloro-3-[(3-chloropropanoyl)amino]benzoic acid is a chemical compound with the molecular formula C10H9Cl2NO3 and a molecular weight of 262.09 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[(3-chloropropanoyl)amino]benzoic acid typically involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[(3-chloropropanoyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine group, which can then react with acyl chlorides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids and amides, depending on the specific reagents and conditions used .
Scientific Research Applications
4-Chloro-3-[(3-chloropropanoyl)amino]benzoic acid is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of 4-Chloro-3-[(3-chloropropanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the metabolic pathways and cellular processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzoic acid: A precursor in the synthesis of 4-Chloro-3-[(3-chloropropanoyl)amino]benzoic acid.
3-Chloropropanoyl chloride: Another precursor used in the synthesis.
4-Chloro-3-aminobenzoic acid: A related compound with similar structural features.
Uniqueness
Its specific structure allows for targeted interactions in biological systems, making it valuable for research in medicinal chemistry and biochemistry .
Properties
IUPAC Name |
4-chloro-3-(3-chloropropanoylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c11-4-3-9(14)13-8-5-6(10(15)16)1-2-7(8)12/h1-2,5H,3-4H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRSTAFTHHDUEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=O)CCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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